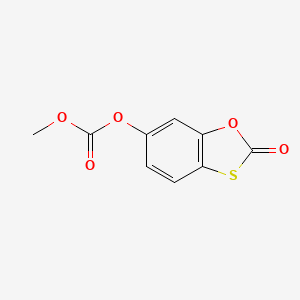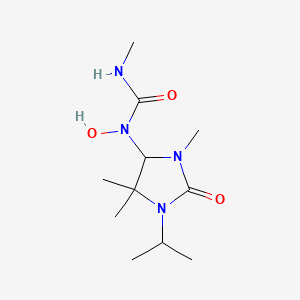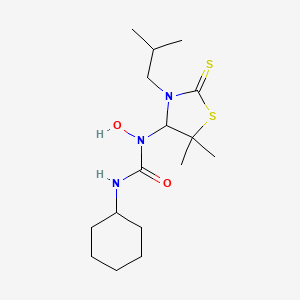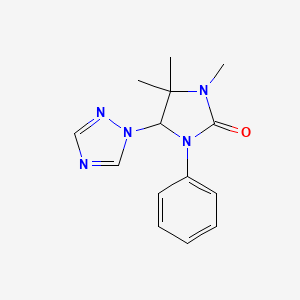![molecular formula C16H23N5 B3822731 1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine](/img/structure/B3822731.png)
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine
Overview
Description
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a cyclopentane moiety
Preparation Methods
The synthesis of 1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine typically involves multiple steps:
Synthetic Routes: The initial step often involves the preparation of the tetrazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups.
Scientific Research Applications
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-Dimethylphenyl isocyanide and 2,6-Dimethylphenyl ether share structural similarities but differ in their functional groups and overall properties.
Uniqueness: The presence of the tetrazole ring and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from other related compounds.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-12-8-7-9-13(2)14(12)21-15(17-18-19-21)16(20(3)4)10-5-6-11-16/h7-9H,5-6,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDMDOIZYSGEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-hydroxyethyl)piperidin-4-yl]oxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3822660.png)
![2-[3-(4-Chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3822676.png)
amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B3822680.png)



![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE](/img/structure/B3822717.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline](/img/structure/B3822718.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE](/img/structure/B3822738.png)
![(2R*,4S*)-4-hydroxy-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B3822746.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide](/img/structure/B3822755.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]cyclopentane-1-carboxamide](/img/structure/B3822763.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]cyclohexane-1-carboxamide](/img/structure/B3822764.png)
